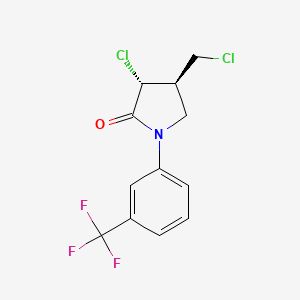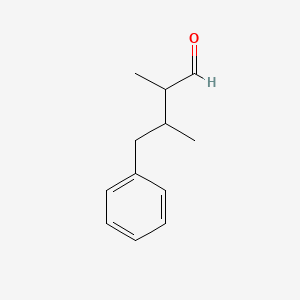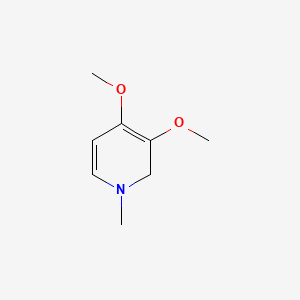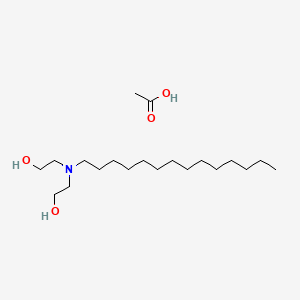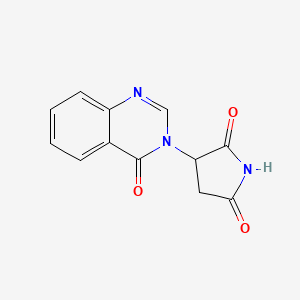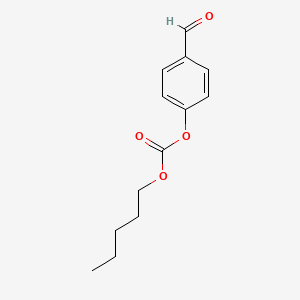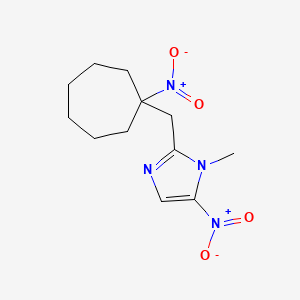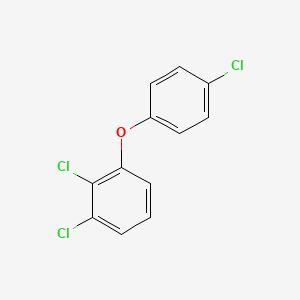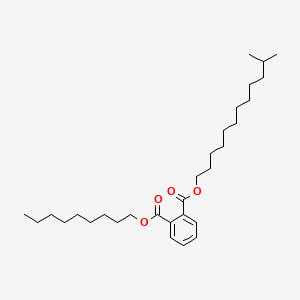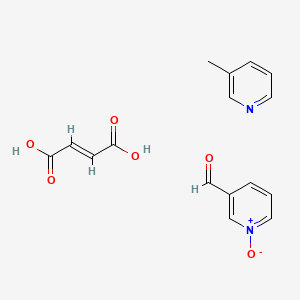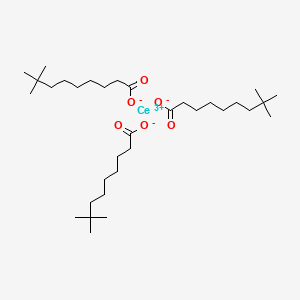
2-Methylnonadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnonadecyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its long alkyl chain and methacrylate functional group, which makes it a valuable monomer for the synthesis of various polymers. The compound’s chemical formula is C24H46O2, and it is known for its applications in the production of specialty polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylnonadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonadecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnonadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-methylnonadecanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Esterification: Catalyzed by acids such as sulfuric acid.
Hydrolysis: Catalyzed by acids or bases.
Major Products:
Polymers and Copolymers: Used in various industrial applications.
Methacrylic Acid and Alcohols: Resulting from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylnonadecyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Biomedical Engineering: In the development of biocompatible materials and drug delivery systems.
Surface Coatings: For creating hydrophobic and durable coatings.
Adhesives and Sealants: As a component in formulations requiring strong adhesion and flexibility
Wirkmechanismus
The mechanism of action of 2-methylnonadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. The long alkyl chain contributes to the hydrophobic properties of the resulting polymers, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Methyl Methacrylate: A widely used monomer for the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar in structure but with a shorter alkyl chain.
Butyl Methacrylate: Known for its flexibility and impact resistance.
Uniqueness: 2-Methylnonadecyl methacrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances the flexibility and durability of the polymers formed from it. This makes it particularly valuable in applications requiring water resistance and mechanical strength .
Eigenschaften
CAS-Nummer |
94159-03-2 |
|---|---|
Molekularformel |
C24H46O2 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
2-methylnonadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(4)21-26-24(25)22(2)3/h23H,2,5-21H2,1,3-4H3 |
InChI-Schlüssel |
SMGFNKBXAUWIPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


